molecular formula C12H12BrN3O2S B1527340 6-amino-N-[(2-bromophenyl)methyl]pyridine-3-sulfonamide CAS No. 1457235-31-2

6-amino-N-[(2-bromophenyl)methyl]pyridine-3-sulfonamide

Cat. No.: B1527340
CAS No.: 1457235-31-2
M. Wt: 342.21 g/mol
InChI Key: VGZZDMGORZJZEW-UHFFFAOYSA-N
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Description

6-amino-N-[(2-bromophenyl)methyl]pyridine-3-sulfonamide ( 1457235-31-2) is a high-purity chemical compound supplied for research and development purposes. With a molecular formula of C12H12BrN3O2S and a molecular weight of 342.21 g/mol , this brominated sulfonamide serves as a valuable building block in medicinal chemistry and drug discovery. Its structure, featuring a 6-aminopyridine ring linked to a 2-bromobenzyl group via a sulfonamide bridge, makes it a versatile intermediate for synthesizing more complex molecules for pharmaceutical and biological screening . The compound is offered by multiple global suppliers specializing in research chemicals, ensuring reliable access for the scientific community . As a standard handling procedure, researchers are advised to store this material at -4°C for short-term periods (1-2 weeks) or at -20°C for longer-term storage (1-2 years) to maintain stability . Appropriate personal protective equipment, including gloves, protective clothing, and eyewear, should be worn to prevent skin and eye contact . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications. For specific pricing, availability in different quantities (from 50mg and up), and current shipment locations, please inquire directly with the supplier .

Properties

IUPAC Name

6-amino-N-[(2-bromophenyl)methyl]pyridine-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrN3O2S/c13-11-4-2-1-3-9(11)7-16-19(17,18)10-5-6-12(14)15-8-10/h1-6,8,16H,7H2,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGZZDMGORZJZEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNS(=O)(=O)C2=CN=C(C=C2)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

6-amino-N-[(2-bromophenyl)methyl]pyridine-3-sulfonamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as carbonic anhydrase, by binding to their active sites and preventing their normal function. Additionally, it can interact with proteins involved in signal transduction pathways, potentially altering their activity and affecting downstream cellular processes. The nature of these interactions is primarily based on the compound’s ability to form hydrogen bonds and hydrophobic interactions with target biomolecules.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, this compound can exhibit therapeutic effects, such as inhibiting tumor growth and reducing inflammation. At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. The threshold for these effects can vary depending on the specific animal model and the route of administration.

Biological Activity

6-amino-N-[(2-bromophenyl)methyl]pyridine-3-sulfonamide is a sulfonamide compound that has garnered attention due to its diverse biological activities, particularly in antimicrobial and anticancer domains. This article explores the compound's biological activity, including its mechanisms of action, synthesis, and potential applications in medicine.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₁₂BrN₃O₂S, with a molecular weight of 342.21 g/mol. The compound features a pyridine ring substituted with an amino group and a sulfonamide moiety, which are critical for its biological activity.

Property Value
Molecular FormulaC₁₂H₁₂BrN₃O₂S
Molecular Weight342.21 g/mol
Structural FeaturesPyridine ring, sulfonamide group

Antimicrobial Activity

Research indicates that sulfonamide compounds, including this compound, exhibit significant antibacterial properties. Studies have shown that this compound can inhibit the growth of various bacterial strains, suggesting its potential as a new antibiotic agent. The mechanism of action is believed to involve the inhibition of bacterial folate synthesis, similar to other sulfonamides.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated that derivatives of sulfonamides can induce apoptosis in cancer cell lines. For instance, compounds structurally related to this compound have shown promising results against various cancer types by inducing cell cycle arrest and apoptosis.

Case Study: Apoptosis Induction
A study investigating the effects of similar compounds revealed that treatment with certain derivatives led to significant increases in early and late apoptotic cells across multiple cancer cell lines (Table 1).

Cell Line % Early Apoptosis % Late Apoptosis % Necrosis % Total Apoptosis
A-27802.3822.029.4133.81
HT-291.6126.2414.5142.36
MCF-73.8223.7111.7539.28
HepG20.8418.978.8128.62

This data suggests that the presence of the sulfonamide group is crucial for cytotoxic activity against cancer cells.

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Folate Synthesis : Similar to traditional sulfonamides, this compound likely inhibits dihydropteroate synthase, disrupting folate metabolism in bacteria.
  • Induction of Apoptosis : The compound may activate caspase pathways leading to programmed cell death in cancer cells.
  • Cell Cycle Arrest : Studies indicate that it can cause cell cycle arrest at various phases (G1/S and G2/M), highlighting its potential as an anticancer agent.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, which may include:

  • Formation of the pyridine ring.
  • Introduction of the bromine substituent.
  • Attachment of the amino and sulfonamide groups.

These synthetic pathways are crucial for tailoring the compound's properties for specific biological activities.

Comparison with Similar Compounds

Positional Isomerism: 2-Bromo vs. 3-Bromo Substitution

  • 6-Amino-N-[(2-bromophenyl)methyl]pyridine-3-sulfonamide (Target Compound): Bromine at the ortho position (2-bromo) on the benzyl group. Molecular weight: 342.21 g/mol .
  • 6-Amino-N-[(3-bromophenyl)methyl]pyridine-3-sulfonamide (Analog): Bromine at the meta position (3-bromo) on the benzyl group. While sharing the same molecular formula (C₁₂H₁₂BrN₃O₂S), the altered bromine position may affect steric hindrance, electronic distribution, and binding interactions with biological targets .

Key Insight: Positional isomerism can significantly alter molecular recognition.

Halogen Variation: Bromine vs. Chloro/Fluoro Substitution

  • 6-Chloro-N-[(3-fluorophenyl)methyl]-N-methylpyridine-3-sulfonamide :
    • Replaces bromine with chlorine on the pyridine ring and introduces a 3-fluorobenzyl group.
    • Additional N-methylation on the sulfonamide nitrogen.
    • Molecular formula: C₁₃H₁₂ClFN₂O₂S (estimated molecular weight: ~314.5 g/mol) .

Comparison :

  • Chlorine (smaller atomic radius than bromine) may reduce hydrophobic interactions but enhance solubility.
  • N-methylation could enhance membrane permeability but reduce hydrogen-bonding capacity.

Complex Derivatives: Biphenyl and Cyclohexylamino Modifications

  • 6-Amino-N-(4’-((trans)-2-((4-aminocyclohexyl)amino)cyclopropyl)-[1,1’-biphenyl]-3-yl)pyridine-3-sulfonamide (Patent Example): Features a biphenyl group and a trans-cyclopropyl-cyclohexylamino moiety. Molecular weight: 487.27 g/mol (as hydrochloride salt) .

Comparison :

  • The extended biphenyl system and cyclohexylamino group likely enhance target specificity (e.g., kinase inhibition) but may reduce oral bioavailability due to increased molecular weight (>500 g/mol when protonated).
  • The compound’s 1H NMR data (e.g., δ 8.11 ppm for aromatic protons) suggests distinct electronic environments compared to simpler analogs .

Data Table: Structural and Physicochemical Comparison

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Notable Features
Target Compound (2-bromo) 2-bromobenzyl, amino-pyridine C₁₂H₁₂BrN₃O₂S 342.21 Ortho-bromo, sulfonamide linker
3-Bromo Analog 3-bromobenzyl, amino-pyridine C₁₂H₁₂BrN₃O₂S 342.21 Meta-bromo, positional isomer
6-Chloro-N-[(3-fluorophenyl)methyl]-N-methyl 3-fluorobenzyl, chloro-pyridine, N-methyl C₁₃H₁₂ClFN₂O₂S ~314.5 Halogen variation, N-methylation
Patent Example (Biphenyl Derivative) Biphenyl, trans-cyclopropyl-cyclohexyl C₂₃H₃₀N₄O₂S 487.27 Extended aromatic system, HCl salt

Preparation Methods

Sulfonylation of Aminopyridine Derivatives

A common approach involves the reaction of a chlorosulfonyl derivative with an amine-containing pyridine:

  • Step 1: Preparation of chlorosulfonyl intermediate
    Chlorosulfonylacetic acid ethyl ester or a related sulfonyl chloride is reacted with triethylamine in dichloromethane (DCM) to generate an arylsulfonyl intermediate.

  • Step 2: Formation of sulfonamide
    The sulfonyl intermediate is then reacted with 6-amino-pyridine-3-amine or its derivatives to form the sulfonamide bond. This step typically proceeds under mild conditions with base catalysis to facilitate nucleophilic attack of the amine on the sulfonyl chloride.

  • Step 3: Functionalization of the aromatic substituent
    The 2-bromobenzyl group is introduced via nucleophilic substitution or reductive amination with 2-bromobenzyl halides or derivatives, attaching the bromophenylmethyl moiety to the sulfonamide nitrogen.

This sequence is supported by synthetic routes for related sulfonamides, where condensation of chlorosulfonylacetic acid esters with anilines in the presence of triethylamine yields sulfonamides in high yields.

Alternative Routes Using Sulfonylhydrazides

Another method involves the use of N-cyanoacetoarylsulfonylhydrazides as intermediates:

  • These intermediates are synthesized by reacting cyanoacetohydrazide with arylsulfonyl chlorides.
  • Subsequent reaction with electrophilic aromatic compounds or acrylonitriles in the presence of base (e.g., potassium hydroxide) in dry dimethylformamide (DMF) leads to cyclized sulfonamide derivatives.
  • This method allows for the construction of complex pyridine-sulfonamide frameworks with controlled regioselectivity and functionalization.

Though this approach is more complex, it provides access to diverse pyridine-based sulfonamides with potential for further modification.

Knoevenagel Condensation and Hydrolysis

In some synthetic strategies, Knoevenagel condensation is employed to assemble the sulfonamide framework:

  • Arylsulfamoylacetic acid esters are condensed with aromatic aldehydes in the presence of bases like benzylamine or piperidine.
  • The resulting products undergo hydrolysis to yield arylsulfamoylacetic acids.
  • Further condensation and functional group transformations yield the target sulfonamide compounds.

Data Table: Summary of Key Synthetic Steps

Step No. Reaction Type Reagents/Conditions Outcome/Notes
1 Chlorosulfonylation Chlorosulfonylacetic acid ethyl ester + Triethylamine in DCM Formation of arylsulfonyl intermediate
2 Sulfonamide formation Reaction with 6-amino-pyridine derivative Formation of sulfonamide bond
3 Aromatic substitution 2-bromobenzyl halide or derivative Introduction of 2-bromophenylmethyl group
4 Knoevenagel condensation Arylsulfamoylacetic acid ester + aromatic aldehyde + base Assembly of sulfonamide framework
5 Hydrolysis 10% NaOH aqueous solution Conversion to arylsulfamoylacetic acids
6 Cyclization via sulfonylhydrazide N-cyanoacetoarylsulfonylhydrazide + electrophile + KOH in DMF Formation of cyclized pyridine-sulfonamide derivatives

Research Findings and Analysis

  • The initial condensation of chlorosulfonyl derivatives with amines proceeds with high yields and provides a versatile intermediate for further functionalization.
  • The presence of electron-withdrawing groups such as bromine on the aromatic ring can influence the reactivity and bioactivity of the final sulfonamide compound.
  • Modifications on the sulfonamide moiety and the pyridine ring significantly affect the biological activity, indicating the importance of precise synthetic control.
  • Alternative synthetic routes using sulfonylhydrazides offer access to structurally diverse compounds but require careful control of reaction conditions to avoid side products.
  • Knoevenagel condensation strategies allow for the introduction of various substituents and are useful for generating libraries of sulfonamide derivatives for biological screening.

Q & A

Q. What are the optimized synthetic routes for 6-amino-N-[(2-bromophenyl)methyl]pyridine-3-sulfonamide, and how do reaction parameters influence yield and purity?

Answer: The synthesis typically involves coupling a sulfonamide precursor with a bromophenylmethyl group. Key steps include:

  • Sulfonylation : Reacting 6-aminopyridine-3-sulfonyl chloride with 2-bromobenzylamine in a polar aprotic solvent (e.g., dimethylformamide) under nitrogen atmosphere.
  • Temperature Control : Maintaining reflux conditions (80–100°C) to ensure complete reaction while minimizing side products .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity.
    Critical Parameters :
  • Excess 2-bromobenzylamine (1.2–1.5 eq.) improves yield by driving the reaction to completion.
  • Solvent choice impacts reaction kinetics; dimethylformamide enhances solubility but may require longer drying times .

Q. What advanced spectroscopic and crystallographic techniques are employed to confirm its molecular structure?

Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Assign peaks for aromatic protons (6.8–8.2 ppm) and sulfonamide NH₂ (5.1–5.3 ppm). Coupling constants (J-values) validate pyridine ring geometry .
    • 2D NMR (COSY, HSQC) : Resolves overlapping signals, confirming connectivity between the pyridine and bromophenyl groups.
  • X-ray Crystallography : Resolves bond lengths (e.g., S–N: ~1.63 Å) and dihedral angles (e.g., 8–12° between pyridine and benzene rings), confirming stereoelectronic effects .
  • Mass Spectrometry (HRMS) : Exact mass (±2 ppm) confirms molecular formula (C₁₂H₁₁BrN₃O₂S).

Advanced Research Questions

Q. How can researchers design experiments to evaluate its biological activity against specific therapeutic targets?

Answer:

  • Target Selection : Prioritize targets where sulfonamides show affinity (e.g., carbonic anhydrase, kinase enzymes).
  • In Vitro Assays :
    • Enzyme Inhibition : Measure IC₅₀ values using fluorogenic substrates (e.g., 4-nitrophenyl acetate for esterase activity) .
    • Cellular Uptake : Radiolabel the compound (³H or ¹⁴C) to quantify permeability in Caco-2 cell monolayers.
  • Dose-Response Studies : Use nonlinear regression (GraphPad Prism) to calculate EC₅₀ and Hill coefficients.

Q. What strategies are used to analyze structure-activity relationships (SAR) for sulfonamide derivatives?

Answer:

  • Substituent Variation : Synthesize analogs with substituents at the pyridine C4 or bromophenyl positions.
  • Computational Modeling :
    • Docking Studies (AutoDock Vina) : Predict binding modes to carbonic anhydrase IX (PDB: 3IAI).
    • QSAR : Use CoMFA/CoMSIA to correlate logP and Hammett σ values with activity .
  • Thermodynamic Profiling : Measure ΔG binding via isothermal titration calorimetry (ITC).

Q. Key Findings :

  • Electron-withdrawing groups (e.g., -NO₂) on the benzene ring enhance enzyme inhibition but reduce solubility.
  • Methylation of the sulfonamide NH₂ abolishes activity due to steric hindrance .

Q. How should contradictory data in solubility or reactivity be addressed during method development?

Answer:

  • Solubility Discrepancies :
    • Use standardized buffers (e.g., phosphate pH 7.4) and quantify via UV-Vis (λ = 270 nm) with a calibration curve.
    • Replicate measurements across labs to identify environmental variables (e.g., humidity during weighing) .
  • Reactivity Conflicts :
    • Conduct control experiments (e.g., omitting catalysts) to isolate side reactions.
    • Use in situ IR spectroscopy to monitor intermediate formation (e.g., sulfonyl chloride degradation) .

Q. Mitigation Strategies :

  • Pre-dry solvents over molecular sieves to minimize hydrolysis.
  • Validate purity with orthogonal methods (HPLC + NMR) before biological testing .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-amino-N-[(2-bromophenyl)methyl]pyridine-3-sulfonamide
Reactant of Route 2
Reactant of Route 2
6-amino-N-[(2-bromophenyl)methyl]pyridine-3-sulfonamide

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